![molecular formula C8H12N6OS B2394234 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea CAS No. 2309804-00-8](/img/structure/B2394234.png)
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea
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Overview
Description
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea is a compound that is part of the triazole family . Triazoles are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, often involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazole compounds, including 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The reaction of aldehydes and ketones with amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis
Amino acids, which are similar in structure to 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, are colorless, crystalline substances . Their solubility depends on polarity, iso-electric point, nature of the solvent (pH), and temperature .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been found to exhibit significant antimicrobial activity. They are effective against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens . The presence of the N–C–S linkage in the skeleton of these compounds contributes to their antimicrobial properties .
Antifungal Activity
Triazole compounds, including conazoles, are commonly used as antifungal agents. Drugs such as fluconazole and voriconazole, which contain the triazole group, are well-known for their antifungal properties .
Anti-inflammatory and Analgesic Activity
Triazole derivatives have been reported to possess anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new anti-inflammatory and pain-relieving drugs .
Anticancer Activity
Triazole compounds have shown potential in cancer treatment. Their ability to bind with various enzymes and receptors in the biological system makes them effective against cancer cells .
Antioxidant Activity
Triazole derivatives have been found to exhibit antioxidant activity. This property can be leveraged in the development of drugs for diseases caused by oxidative stress .
Antiviral Activity
Triazole compounds have shown potential as antiviral agents. Their ability to interfere with the life cycle of viruses makes them effective in the treatment of viral infections .
Antiepileptic Activity
Some triazole-containing drugs, such as rufinamide, are used as antiepileptics. The triazole nucleus in these drugs contributes to their antiepileptic properties .
Antidepressant Activity
Triazole derivatives, such as trazodone and nefazodone, are used as antidepressants. The triazole group in these compounds plays a key role in their antidepressant effects .
Mechanism of Action
properties
IUPAC Name |
1-[(1-methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6OS/c1-3-4-9-8(16)12-11-7(15)6-5-14(2)13-10-6/h3,5H,1,4H2,2H3,(H,11,15)(H2,9,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COACCKZHLHIXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NNC(=S)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea |
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